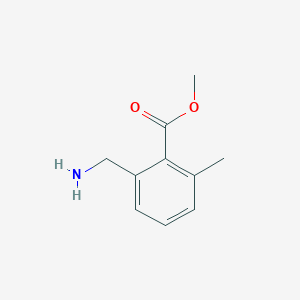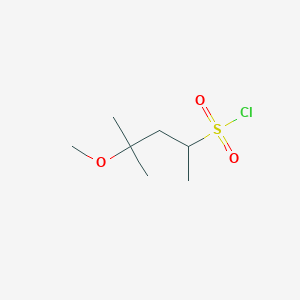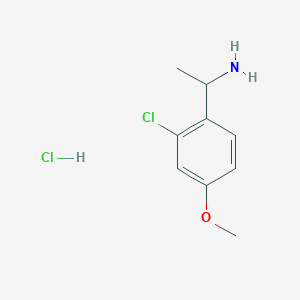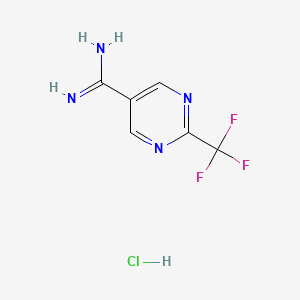
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C11H11F4NO2 It is a derivative of picolinic acid, featuring both fluoro and trifluoromethyl substituents, which contribute to its unique chemical properties
Preparation Methods
The synthesis of tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate typically involves the esterification of 3-fluoro-5-(trifluoromethyl)picolinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the mixture to achieve the desired esterification.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the fluoro and trifluoromethyl groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding picolinic acid derivative, typically using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group would yield 3-fluoro-5-(trifluoromethyl)picolinic acid.
Scientific Research Applications
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: In the field of materials science, the compound is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
tert-Butyl 3-fluoro-5-(trifluoromethyl)picolinate can be compared with other fluorinated picolinates, such as:
- tert-Butyl 3-chloro-5-(trifluoromethyl)picolinate
- tert-Butyl 3-bromo-5-(trifluoromethyl)picolinate
- tert-Butyl 3-iodo-5-(trifluoromethyl)picolinate
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity
Properties
Molecular Formula |
C11H11F4NO2 |
|---|---|
Molecular Weight |
265.20 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11F4NO2/c1-10(2,3)18-9(17)8-7(12)4-6(5-16-8)11(13,14)15/h4-5H,1-3H3 |
InChI Key |
JTURWKMLRAUIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



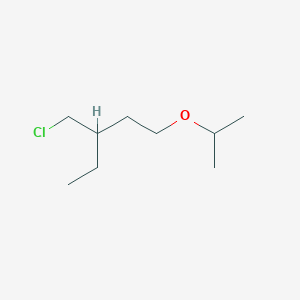
![7-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651760.png)
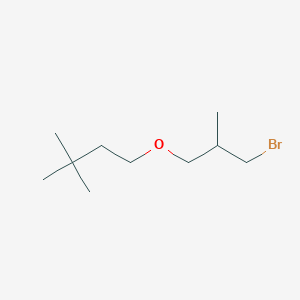
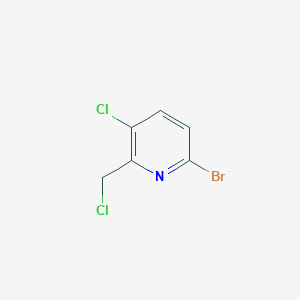
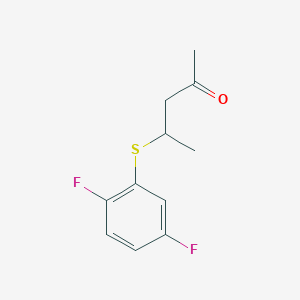
![Benzo[d]isothiazol-7-ylboronic acid](/img/structure/B13651770.png)
![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)

